BMS-779788

概要

説明

BMS-779788は、EXEL04286652としても知られており、肝X受容体アルファ(LXRα)と肝X受容体ベータ(LXRβ)の強力な部分アゴニストです。肝X受容体は、コレステロール、脂肪酸、およびグルコースの恒常性を調節する上で重要な役割を果たす核内受容体です。 This compoundは、完全アゴニストに関連する一般的な副作用である血漿トリグリセリドの有意な上昇を引き起こすことなく、肝X受容体を選択的に活性化できるため、有望な化合物として特定されています .

準備方法

合成経路と反応条件

BMS-779788の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、イミダゾール環の形成、ビフェニル部分の導入、およびクロロフェニル基の付加が含まれます。 最終生成物は、精製と結晶化プロセスを経て得られます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、自動精製システム、および厳格な品質管理対策の使用が含まれ、最終生成物の純度と一貫性を確保します .

化学反応の分析

反応の種類

BMS-779788は、次のようないくつかの種類の化学反応を起こします。

脱水: この化合物は、弱塩基性のイミダゾール環に結合した反応性の第三級ヒドロキシル基を含んでおり、酸触媒脱水によって対応するアルケンであるthis compound-ALKを生じます.

酸化と還元: この化合物は、特定の条件下で酸化還元反応を起こす可能性がありますが、これらの反応は脱水反応に比べてあまり一般的ではありません.

一般的な試薬と条件

主な生成物

脱水: 脱水の主な生成物はthis compound-ALKです.

酸化と還元: 生成物は、使用される特定の試薬と条件によって異なります.

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Cardiovascular Health

Mechanism of Action

BMS-779788 activates LXRβ, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Unlike full LXR agonists, this compound exhibits a more favorable profile by inducing less lipogenesis, thus minimizing adverse effects such as increased plasma triglycerides and low-density lipoprotein cholesterol levels .

Case Study: Cynomolgus Monkeys

In a study involving cynomolgus monkeys, this compound was shown to induce target genes related to reverse cholesterol transport (RCT) with an effective concentration (EC50) of 610 nM. This was comparable to its in vitro potency. Notably, it was found to be 29-fold less potent than the full agonist T0901317 in elevating plasma triglyceride levels, indicating a reduced risk of hyperlipidemia while maintaining efficacy in RCT gene induction .

Inflammatory Diseases

Potential Applications

Research indicates that synthetic LXR agonists, including this compound, may ameliorate inflammation in various preclinical models. These include conditions such as atopic dermatitis and acute lung injury, showcasing the compound's versatility beyond lipid metabolism .

Supporting Evidence

Studies have demonstrated that pharmacological activation of LXR can reduce atherosclerosis and improve outcomes in inflammatory disease models. In particular, this compound's selective activation of LXRβ may provide therapeutic benefits without the side effects associated with broader LXR activation .

Ophthalmic Formulations

Topical Applications

Recent patents have explored the use of this compound in topical ophthalmic formulations aimed at treating dry-eye disease. The compound's ability to modulate lipid metabolism may help restore homeostasis in ocular tissues, potentially alleviating symptoms associated with dryness and inflammation .

Chemical Stability and Formulation Considerations

Stability Studies

this compound contains a reactive tertiary hydroxyl group that can degrade under certain conditions, forming a less active derivative (this compound-ALK). Stability studies have shown that this degradation occurs across a pH range of 1-7.5, necessitating careful formulation strategies to maintain efficacy .

| Formulation Method | Stability Observations | Recommended Adjustments |

|---|---|---|

| Dry Granulation | Degradation observed | Use buffered solutions (pH 7) |

| Wet Granulation | Similar degradation | Implement neutralization strategies |

作用機序

BMS-779788は、肝X受容体アルファと肝X受容体ベータを選択的に活性化することでその効果を発揮します。これらの受容体は、コレステロール、脂肪酸、およびグルコースの代謝に関与する遺伝子の発現を調節する核内受容体です。 This compoundによる活性化により、肝X受容体はレチノイドX受容体とヘテロダイマーを形成し、DNA中の特定の応答エレメントに結合し、標的遺伝子の転写を誘導します .

類似化合物との比較

類似化合物

T0901317: 肝X受容体の完全アゴニストであり、強力な活性化で知られていますが、血漿トリグリセリドの有意な上昇に関連しています.

AZ876: 化学構造は異なるが、同様の生物活性を持つ別の肝X受容体アゴニスト.

GW3965: 前臨床研究でよく特性評価された合成肝X受容体アゴニスト.

BMS-779788の独自性

This compoundは、部分アゴニスト活性により、血漿トリグリセリドの上昇などの有意な副作用を引き起こすことなく、肝X受容体を選択的に活性化できるため、ユニークです。 これは、肝X受容体活性の調節が望ましく、完全アゴニストに関連するリスクを伴わない治療用途のための有望な候補となっています .

生物活性

BMS-779788 is a selective agonist of Liver X Receptors (LXRs), particularly LXRβ, and has been studied for its potential therapeutic applications in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses. This article provides a detailed overview of the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.

Overview of Liver X Receptors

Liver X Receptors are nuclear hormone receptors that play crucial roles in lipid metabolism, inflammation, and cholesterol homeostasis. There are two isoforms: LXRα and LXRβ. While LXRα is primarily expressed in the liver and intestine, LXRβ is more widely distributed across various tissues. Activation of these receptors can lead to increased expression of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters (ABCA1 and ABCG1), which are critical for the efflux of cholesterol from macrophages to HDL particles.

Pharmacological Characterization

This compound has been characterized as a partial agonist with a selective affinity for LXRβ. This selectivity is significant as it allows for the modulation of lipid metabolism without the adverse effects commonly associated with full agonists that activate both LXRα and LXRβ.

Key Findings:

- Potency : this compound demonstrated an EC50 of 610 nM in inducing LXR target genes in vivo, comparable to its in vitro potency .

- Lipid Effects : Compared to full agonists like T0901317, this compound exhibited a significantly lower potential to elevate plasma triglycerides (29-fold less) and LDL cholesterol (12-fold less) .

- Gene Induction : Despite its reduced lipogenic effects, this compound effectively induced ABCA1 and ABCG1 mRNA levels in blood, which are essential for RCT .

In Vivo Studies

In preclinical studies using cynomolgus monkeys, this compound was administered over a period of seven days. The results indicated:

- Liver Triglycerides : A dose-dependent increase in liver triglycerides was observed, correlating with plasma triglyceride levels .

- Biliary Lipids : Treatment led to increased biliary cholesterol and decreased phospholipid and bile acid levels .

Table 1: Summary of In Vivo Effects

| Parameter | Observed Effect |

|---|---|

| Plasma Triglycerides | Increased (dose-dependent) |

| LDL Cholesterol | Decreased |

| ABCA1 mRNA Induction | Comparable to full agonists |

| Liver Triglycerides | Increased after 7-day dosing |

Clinical Implications

The selective activation of LXRβ by this compound presents potential therapeutic advantages for conditions such as atherosclerosis and other inflammatory diseases. Research has shown that synthetic LXR agonists can ameliorate atherosclerosis in rodent models and have shown promise in treating various inflammatory disorders . However, clinical trials involving this compound have reported neurological side effects after short-term dosing, highlighting the need for careful monitoring during therapeutic use .

Case Studies

A notable study investigated the effects of this compound on macrophage-specific RCT using radiolabeled cholesterol nanoparticles. The findings indicated that this compound effectively enhanced macrophage cholesterol efflux, supporting its role in promoting RCT . Furthermore, while exploring its effects on cancer models, this compound demonstrated the ability to inhibit cellular proliferation and induce apoptosis in certain cancer cell lines through LXR-mediated pathways .

特性

IUPAC Name |

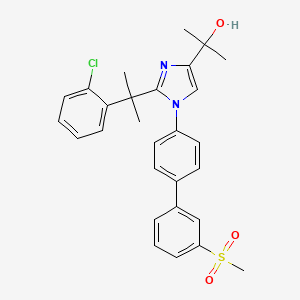

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPURTXCSILYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918348-67-1 | |

| Record name | BMS-779788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-779788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS-779788 interact with its target and what are the downstream effects?

A: this compound functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].

Q2: What is the significance of this compound's partial agonistic activity and LXRβ selectivity?

A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. This compound, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes this compound a promising candidate for further investigation as it suggests a potentially improved therapeutic window.

Q3: What challenges are associated with the development of this compound as a drug candidate?

A: While this compound shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。